molecular formula C24H24N2O5 B5916905 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide

Cat. No. B5916905
M. Wt: 420.5 g/mol
InChI Key: PTVXWXNRIPVBCF-MYYYXRDXSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide, also known as BPHA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BPHA has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the activity of protein kinase C and to activate the caspase-mediated apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis, as well as to inhibit the migration and invasion of cancer cells. In non-cancer cells, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of novel materials. However, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide. One direction is the development of novel 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide-based materials and polymers for use in various applications. Another direction is the further study of the anticancer properties of 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide and its potential as a therapeutic agent for the treatment of cancer. Additionally, the potential environmental applications of 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide, such as its use as a catalyst for the degradation of organic pollutants in water, warrant further investigation.

Synthesis Methods

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide can be synthesized by the reaction between 4-(benzyloxy)phenol and 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then treated with acetic acid and acetic anhydride to obtain 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been studied for its potential as a building block for the synthesis of novel polymers and materials. In environmental science, 2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide has been studied for its potential as a catalyst for the degradation of organic pollutants in water.

properties

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-28-22-13-8-19(14-23(22)29-2)15-25-26-24(27)17-31-21-11-9-20(10-12-21)30-16-18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVXWXNRIPVBCF-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide

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